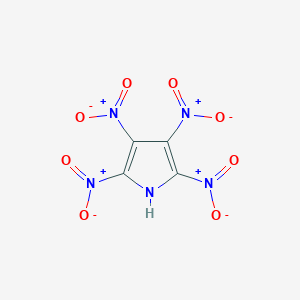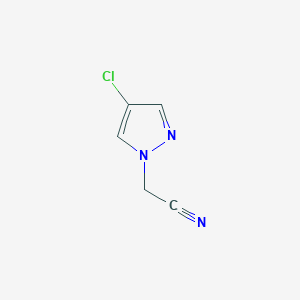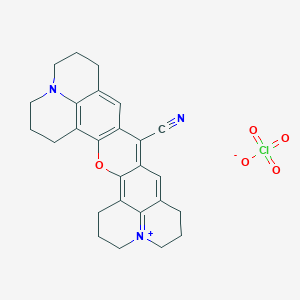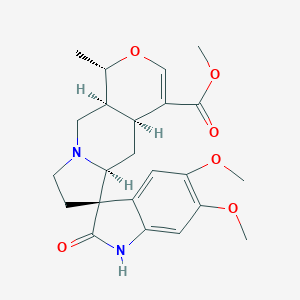
1-Benzyl-4-morpholinopiperidine-4-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydroisoquinolines
The compound plays a crucial role in the facile synthesis of novel tetrahydroisoquinolines, a process that involves the creation of a new benzene ring through a domino sequence of reactions including Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This method highlights its utility in constructing complex organic structures with potential applications in medicinal chemistry and material science (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).
Development of Morphlinotetrahydrothienoisoquinolines
It serves as a starting material for the synthesis of morphlinotetrahydrothieno[2,3-c]isoquinolines, indicating its importance in the preparation of these heterocyclic compounds. These derivatives are then used to synthesize various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in facilitating the creation of novel chemical entities with potential pharmacological activities (El-Dean, Radwan, & Zaki, 2008).
Anti-proliferative Properties and DNA Binding
This compound is related to the synthesis and study of derivatives with significant anti-proliferative properties against cancer cell lines, showcasing its relevance in cancer research. Specifically, research on benzochromene derivatives indicates the potential of related compounds in inducing apoptosis in colorectal cancer cells, underscoring the importance of this chemical scaffold in the development of new therapeutic agents (Hanifeh Ahagh et al., 2019).
Heterocyclic System Synthesis
The compound is foundational in synthesizing new heterocyclic systems, including those with pyrimido and thieno naphthyridine derivatives. These systems have been developed through methods involving nucleophilic substitution and cyclization reactions, indicating the chemical's utility in constructing complex molecular architectures for potential application in drug discovery and development (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Eigenschaften
IUPAC Name |
1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYIMKYHGUDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627975 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13801-04-2 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)


![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)






